Spiro(2-cyclohexene-1,5'-(5H)dibenzo(a,d)cyclohepten)-4-amine, 3'-chloro-N,N-dimethyl-, (1S-cis)-
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Overview
Description
5’-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2’-tricyclo[94003,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may still be in the research and development phase. Typically, industrial synthesis would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5’-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2’-tricyclo[940
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Preliminary studies might explore its potential as a therapeutic agent.
Industry: It could be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action for 5’-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2’-tricyclo[940 its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-dimethoxypyridine:
Tricyclo[2.2.1.0(2,6)]heptane: A structurally similar compound used in various chemical syntheses.
Uniqueness
5’-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2’-tricyclo[94003,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine stands out due to its spiro structure, which imparts unique chemical and physical properties
Properties
CAS No. |
69319-52-4 |
---|---|
Molecular Formula |
C22H22ClN |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
5'-chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine |
InChI |
InChI=1S/C22H22ClN/c1-24(2)19-11-13-22(14-12-19)20-6-4-3-5-16(20)7-8-17-9-10-18(23)15-21(17)22/h3-11,13,15,19H,12,14H2,1-2H3 |
InChI Key |
FZXSXMYFIZKXPT-SIKLNZKXSA-N |
SMILES |
CN(C)C1CCC2(C=C1)C3=CC=CC=C3C=CC4=C2C=C(C=C4)Cl |
Canonical SMILES |
CN(C)C1CCC2(C=C1)C3=CC=CC=C3C=CC4=C2C=C(C=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 31472 A-31472 A31472 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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